rac-Vigabatrin-13C,d2 (Major) is a labeled derivative of Vigabatrin, a medication primarily used in the treatment of epilepsy, particularly for infantile spasms in children. This compound incorporates carbon-13 and deuterium isotopes, enhancing its utility in various scientific research applications, including metabolic studies and pharmacokinetic assessments. The inclusion of isotopes allows for tracking and quantification in biological systems, making it a valuable tool in drug development and pharmacology.
rac-Vigabatrin-13C,d2 falls under the category of pharmaceutical compounds with specific applications in neuropharmacology. It is classified as a GABA transaminase inhibitor, which plays a crucial role in increasing GABA levels in the brain, thereby exerting anticonvulsant effects.
The synthesis of rac-Vigabatrin-13C,d2 involves incorporating carbon-13 and deuterium isotopes into the chemical structure of Vigabatrin. The synthetic routes typically include:
Technical details regarding specific reaction conditions and yields are typically proprietary but involve standard organic synthesis methodologies .
The molecular formula of rac-Vigabatrin-13C,d2 is with a molecular weight of approximately 218.25 g/mol. The structure consists of a pyrrolidine ring with various functional groups that contribute to its pharmacological activity.
The primary chemical reaction involving rac-Vigabatrin-13C,d2 is its inhibition of GABA transaminase, which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. This reaction can be summarized as follows:
This mechanism underlies its anticonvulsant properties and its effectiveness in treating epilepsy .
The mechanism of action for rac-Vigabatrin-13C,d2 primarily involves:
Data from pharmacological studies indicate that this mechanism contributes significantly to its therapeutic effects against seizures .
Relevant data on these properties can be found in product specifications provided by suppliers .
rac-Vigabatrin-13C,d2 has several important applications in scientific research:
These applications underscore the compound's significance in advancing pharmaceutical science and improving therapeutic strategies for neurological disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4